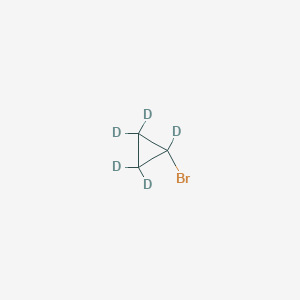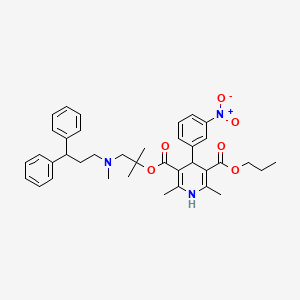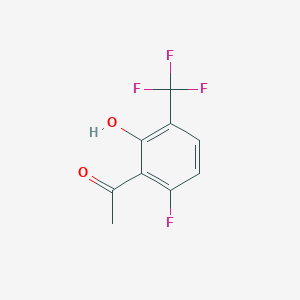
1-(4-(1-Fluoroethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-Fluoroethyl)phenyl)ethanone is an organic compound with the molecular formula C10H11FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Fluoroethyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a fluoroethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the use of Grignard reagents. In this approach, 4-(1-fluoroethyl)phenylmagnesium bromide is prepared by reacting 4-(1-fluoroethyl)bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1-Fluoroethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: 4-(1-Fluoroethyl)benzoic acid.
Reduction: 1-(4-(1-Fluoroethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-Fluoroethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic compounds.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(1-Fluoroethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, where the keto form (ethanone) and the enol form (hydroxyalkene) are in equilibrium. This tautomerism plays a crucial role in its reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-(1-Fluoroethyl)phenyl)ethanone can be compared with other similar compounds such as:
4-Fluoroacetophenone: Similar structure but lacks the ethyl group. It has different reactivity and applications.
1-(4-Ethylphenyl)ethanone: Similar structure but lacks the fluoro group. It exhibits different electronic effects and reactivity.
4-Fluorobenzophenone: Contains a phenyl group instead of an ethyl group. It has distinct chemical properties and applications.
The uniqueness of this compound lies in the presence of both the fluoro and ethyl groups, which impart specific steric and electronic effects, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-[4-(1-fluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3 |
InChI-Schlüssel |
TXOQEVFBLHQIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
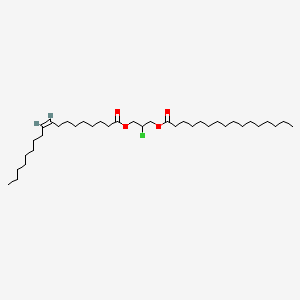
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
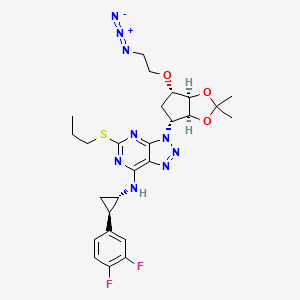
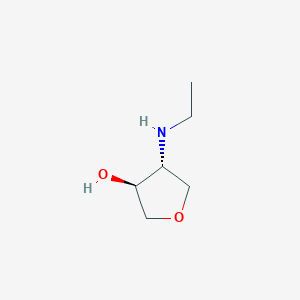
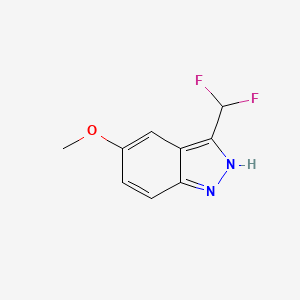
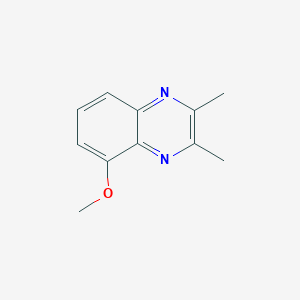
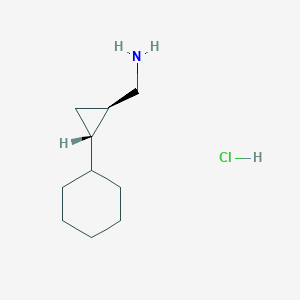
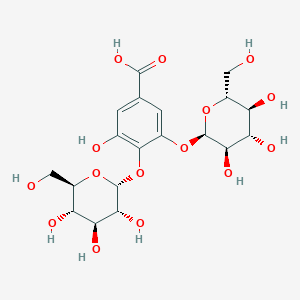

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
